N-(But-3-yn-2-yl)-4-methoxyaniline

Catalog No.
S14498231
CAS No.
247123-16-6
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(But-3-yn-2-yl)-4-methoxyaniline

CAS Number

247123-16-6

Product Name

N-(But-3-yn-2-yl)-4-methoxyaniline

IUPAC Name

N-but-3-yn-2-yl-4-methoxyaniline

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3

InChI Key

ICYFRKNXVRXFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(C=C1)OC

N-(But-3-yn-2-yl)-4-methoxyaniline is an organic compound characterized by the presence of a but-3-yn-2-yl group attached to the nitrogen of an aniline structure, which also includes a methoxy group in the para position relative to the amino group. Its chemical formula is C12H13NC_{12}H_{13}N and it has a molecular weight of approximately 185.24 g/mol. The compound's unique structure, featuring both an alkyne and a methoxy group, contributes to its diverse reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to generate derivatives with reduced alkyne groups, typically employing catalytic hydrogenation methods using palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, utilizing reagents such as sodium methoxide.

Research indicates that N-(But-3-yn-2-yl)-4-methoxyaniline exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been explored for their anticancer properties, with studies suggesting that modifications to the aniline structure can enhance cytotoxic activity against various cancer cell lines . The compound's ability to interact with biological targets may involve its alkyne functionality, which allows participation in click chemistry reactions for biomolecule labeling.

Several synthesis methods have been developed for N-(But-3-yn-2-yl)-4-methoxyaniline:

  • Alkylation Reaction: This method involves the reaction of 4-methoxyaniline with but-3-yn-2-yl halides under basic conditions. A strong base such as sodium hydride or potassium carbonate is used to deprotonate the amine group, facilitating nucleophilic substitution.
  • Sonogashira Coupling: This reaction involves coupling 4-methoxyaniline with a but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is effective for introducing alkyne groups into aniline derivatives and is notable for its efficiency and mild reaction conditions.
  • Hydrogenation of Nitro Compounds: An alternative synthesis route involves hydrogenating nitrobenzene compounds to obtain p-methoxyaniline, which can then be further modified to yield N-(But-3-yn-2-yl)-4-methoxyaniline .

N-(But-3-yn-2-yl)-4-methoxyaniline has several notable applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.
  • Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in developing new anticancer agents.
  • Material Science: Its unique structural features make it suitable for creating advanced materials, including polymers and coatings with specific properties.

The interaction studies of N-(But-3-yn-2-yl)-4-methoxyaniline focus on its ability to engage with various biological molecules. The alkyne group facilitates click chemistry reactions, allowing researchers to label proteins and study enzyme interactions effectively. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-(But-3-yn-2-yl)-4-methoxyaniline:

Compound NameStructural FeaturesUnique Properties
N-(But-3-yn-2-yl)benzamideBenzamide instead of methoxy groupDifferent reactivity due to amide functionality
4-Methoxy-N-(butanoyl)anilineButanoyl group instead of butynylAltered chemical properties due to saturated carbon
N-(Hexanoyl)-4-methoxyanilineHexanoyl groupLonger carbon chain affects solubility and reactivity

Uniqueness: N-(But-3-yn-2-yl)-4-methoxyaniline is distinguished by its combination of both an alkyne and a methoxy group on the aniline ring, which enhances its solubility and stability while providing diverse reactivity options not found in other similar compounds. This unique structural arrangement allows for extensive functionalization possibilities through click chemistry, making it valuable in both research and industrial applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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